molecular formula C15H15NO3 B172418 2-methoxy-N-(4-methoxyphenyl)benzamide CAS No. 97618-68-3

2-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No. B172418
CAS RN: 97618-68-3
M. Wt: 257.28 g/mol
InChI Key: GCIDTLGMBNRXFD-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxyphenyl)benzamide, also known as 4-Methoxybenzenamide, N-(4-methoxyphenyl)-, is a chemical compound with the molecular formula C15H15NO3 . Its molecular weight is 257.2845 . The IUPAC Standard InChIKey for this compound is QHJITBHWXMRQAX-UHFFFAOYSA-N .


Synthesis Analysis

The synthesis of benzamides, including 2-methoxy-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 2-methoxy-N-(4-methoxyphenyl)benzamide can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Subheading: Molecular Structure and Antioxidant Properties

The molecular structure of a novel benzamide derivative was meticulously analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. Notable findings include the compound's crystallization in a triclinic system and good agreement between geometric parameters obtained from X-ray diffraction studies and calculated values. Furthermore, the study delved into the compound's electronic properties, such as HOMO and LUMO energies, and investigated its chemical reactivity through molecular electrostatic potential surface mapping. The compound also exhibited antioxidant properties, determined via the DPPH free radical scavenging test, suggesting its potential in mitigating oxidative stress-related damage (Demir et al., 2015).

Corrosion Inhibition

Subheading: Corrosion Inhibition on Mild Steel

An investigation into the effect of electron-withdrawing and electron-releasing substituents on N-Phenyl-benzamide derivatives highlighted that methoxy substituents enhance corrosion inhibition efficiency on mild steel in an acidic environment. The study utilized a combination of computational and experimental approaches, including electrochemical impedance spectroscopy and surface analysis, to ascertain the inhibitors' performance and adsorption behavior. It was found that the derivatives exhibit strong and spontaneous adsorption at the metal/electrolyte interface, following Langmuir adsorption isotherm, and significantly increase the energy barrier for corrosive dissolution (Mishra et al., 2018).

Potential as Antiplatelet Agents

Subheading: Antiplatelet Aggregation and Toxicity Assessment

A series of benzamide derivatives were synthesized and assessed for their antiplatelet aggregation activities, revealing varying levels of activity. Notably, certain compounds displayed potent antiplatelet aggregation activities in assays, without exhibiting significant cell toxicity. These findings underscore the potential of these compounds as safer and more effective antiplatelet agents, pointing towards their therapeutic applications in preventing thrombotic disorders (Liu et al., 2019).

properties

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIDTLGMBNRXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336282
Record name 2-methoxy-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-methoxyphenyl)benzamide

CAS RN

97618-68-3
Record name 2-methoxy-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Zhao, W Dong, J Teng, Z Wang, Y Wang, J Yang… - Tetrahedron, 2021 - Elsevier
A novel heterogeneous copper catalyst has been developed by supporting copper nanoparticles on activated charcoal via in situ reducing copper(II) with aqueous hydrazine as …
Number of citations: 12 www.sciencedirect.com
NNA Jafar, AN Mohammed… - RESEARCH …, 2015 - RJPBCS RESEARCH JOURNAL …
Number of citations: 2
方亞齡 - 1992
Number of citations: 0

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